

# Strategic Utilization of 5-Fluoroindole-3-carboxaldehyde

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## Compound of Interest

Compound Name:	5-Fluoroindole-3-carboxaldehyde
CAS No.:	2338-71-8
Cat. No.:	B1331208

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## Executive Summary: The Fluorine Advantage

**5-Fluoroindole-3-carboxaldehyde** (5-FICA) represents a critical pharmacophore in modern medicinal chemistry.<sup>[1]</sup> Its value is derived from the synergistic combination of the indole scaffold—a "privileged structure" in drug discovery—and the C5-fluorine substitution.<sup>[1]</sup>

The fluorine atom is not merely a substituent; it is a metabolic modulator.<sup>[1]</sup> By blocking the metabolically susceptible C5 position (a common site for cytochrome P450 oxidation in unsubstituted indoles), 5-FICA derivatives often exhibit extended half-lives ( $t_{1/2}$ ) and altered lipophilicity ( $\log P$ ). Furthermore, the C3-aldehyde functionality serves as a highly reactive "chemical handle," enabling rapid diversification into Schiff bases, chalcones, and vinyl-indoles essential for kinase inhibitor libraries.

This guide provides a rigorous technical analysis of 5-FICA, detailing its synthesis via the Vilsmeier-Haack reaction, its application in designing Sunitinib-like kinase inhibitors, and the analytical metrics required for validation.<sup>[1]</sup>

# Chemical Profile & Physicochemical Properties[2][3][4][5][6][7][8][9][10]

Table 1: Technical Specifications of **5-Fluoroindole-3-carboxaldehyde**

Property	Specification	Experimental Notes
Molecular Formula	C <sub>9</sub> H <sub>6</sub> FNO	
Molecular Weight	163.15 g/mol	
Appearance	Off-white to pale yellow/orange solid	Color darkens upon oxidation/light exposure.[1]
Melting Point	170 – 172 °C	Sharp melting point indicates high purity (>98%).[1]
Solubility	DMSO, DMF, Hot Ethanol, Methanol	Poorly soluble in water and cold non-polar solvents (Hexane).
Storage	2-8°C, Inert Atmosphere (Ar/N <sub>2</sub> )	Aldehyde is susceptible to air oxidation to the carboxylic acid.
pKa	~16 (Indole NH)	Requires strong bases (e.g., NaH, KOH) for N-alkylation.

## Core Synthesis: The Vilsmeier-Haack Protocol

The industrial standard for synthesizing 5-FICA is the Vilsmeier-Haack formylation.[1] This electrophilic aromatic substitution is preferred over the Reimer-Tiemann reaction due to higher regioselectivity for the C3 position and milder conditions.[1]

## Mechanistic Logic

- **Reagent Formation:** Dimethylformamide (DMF) reacts with Phosphorus Oxychloride (POCl<sub>3</sub>) to form the electrophilic "Vilsmeier Reagent" (chloroiminium ion).[1]
- **Electrophilic Attack:** The electron-rich indole ring (specifically C3) attacks the iminium ion.[1]

- Hydrolysis: The resulting intermediate is hydrolyzed under basic conditions to release the aldehyde.[1]

## Validated Experimental Protocol

Note: This protocol is scalable from gram to kilogram quantities.

Reagents:

- 5-Fluoroindole (1.0 eq)
- Phosphorus Oxychloride ( $\text{POCl}_3$ ) (1.2 eq)
- DMF (anhydrous, 5-10 volumes)
- Sodium Hydroxide (NaOH) or Sodium Acetate (aq)

Step-by-Step Workflow:

- Preparation: Charge a flame-dried reaction vessel with anhydrous DMF. Cool to 0–5°C using an ice/salt bath.[1]
- Activation: Add  $\text{POCl}_3$  dropwise over 30 minutes. Critical: Maintain temperature <10°C to prevent thermal decomposition of the Vilsmeier reagent.[1] Stir for 30 minutes.
- Addition: Dissolve 5-fluoroindole in minimal DMF and add dropwise to the pre-formed reagent. The solution will typically turn yellow/orange.[1]
- Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2 hours. If conversion is incomplete (check TLC), heat to 40°C for 1 hour.
- Quenching & Hydrolysis: Pour the reaction mixture onto crushed ice. The intermediate iminium salt is water-soluble.[1]
- Basification: Slowly add 4N NaOH or saturated Sodium Acetate with vigorous stirring until pH 9–10 is reached. Observation: The product will precipitate as a solid during this step.[1]

- Isolation: Filter the precipitate, wash copiously with water (to remove DMF/salts), and recrystallize from ethanol/water.

## Process Visualization



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Figure 1: Vilsmeier-Haack synthetic pathway for the regioselective formylation of 5-fluoroindole.

## Strategic Applications in Drug Design Kinase Inhibitor Scaffolds (Sunitinib Analogs)

While Sunitinib (Sutent®) is synthesized via 5-fluorooxindole, 5-FICA serves as a crucial starting material for "next-generation" kinase inhibitors that retain the indole aromaticity.[1]

- Mechanism: The C3-aldehyde undergoes Knoevenagel condensation with active methylene compounds (e.g., thiazolidinediones, oxindoles) to form vinyl-indoles.[1]
- Biological Target: These derivatives target the ATP-binding pocket of Tyrosine Kinases (VEGFR, PDGFR), where the C5-fluorine forms halogen bonds or metabolic blocks within the hydrophobic pocket.

## Schiff Base Libraries (Antimicrobial & Anticancer)

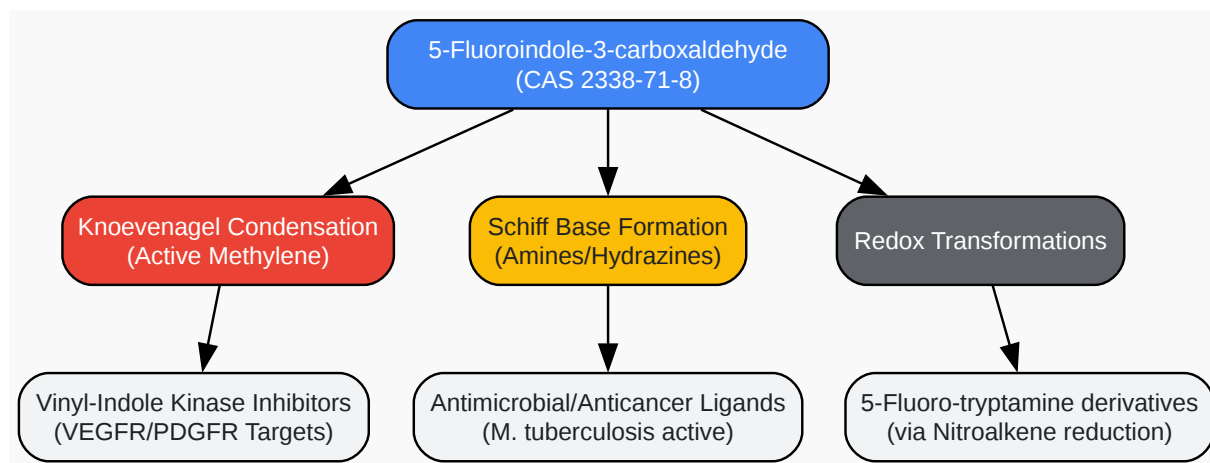
The aldehyde group is an ideal "click" point for generating diversity libraries.[1]

- Reaction: Condensation with primary amines, hydrazines, or thiosemicarbazides.[1]
- Utility: 5-FICA-derived Schiff bases have demonstrated potent activity against Mycobacterium tuberculosis and various cancer cell lines (MCF-7).[1] The C=N linker serves as a bioisostere for the peptide bond, improving stability.

## Quorum Sensing Inhibition

Recent research highlights 5-FICA as an inhibitor of bacterial quorum sensing in *Pseudomonas aeruginosa*.<sup>[1]</sup> Unlike antibiotics that kill bacteria (selecting for resistance), 5-FICA disrupts bacterial communication, reducing virulence factor production without imposing survival pressure.<sup>[1]</sup>

## Reactivity Flowchart



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Figure 2: Divergent synthesis pathways utilizing the C3-aldehyde handle for medicinal chemistry applications.<sup>[1]</sup>

## Analytical Characterization (QC)

To ensure the integrity of the starting material before initiating synthesis, the following analytical signals must be verified.

1. Proton NMR (<sup>1</sup>H-NMR, DMSO-d<sub>6</sub>, 400 MHz):

- $\delta$  9.92 ppm (s, 1H): The aldehyde proton (-CHO). This is the most diagnostic peak.<sup>[1]</sup> If this is a multiplet or shifted, oxidation to acid may have occurred.<sup>[1]</sup>
- $\delta$  12.27 ppm (br s, 1H): Indole -NH.<sup>[1]</sup> Broad due to exchangeable nature.<sup>[1]</sup>
- $\delta$  8.44 ppm (s, 1H): C2-H proton.<sup>[1]</sup><sup>[2]</sup> Deshielded by the adjacent aldehyde.<sup>[1]</sup>

- $\delta$  7.0 – 8.0 ppm: Aromatic protons showing distinct splitting due to  $^{19}\text{F}$  coupling (typically J values of 4–9 Hz).[1]

## 2. Infrared Spectroscopy (FT-IR):

- 1630–1650  $\text{cm}^{-1}$ : Strong C=O stretching vibration (conjugated aldehyde).[1]
- 3100–3250  $\text{cm}^{-1}$ : N-H stretching (broad).[1]

## 3. Mass Spectrometry (ESI-MS):

- m/z 164.1  $[\text{M}+\text{H}]^+$ : Positive mode.[1]
- m/z 162.1  $[\text{M}-\text{H}]^-$ : Negative mode (often more sensitive for indoles).[1]

# Handling & Safety Protocols

- Hazard Classification: Irritant (Skin/Eye/Respiratory).[1]
- Stability: The aldehyde is prone to auto-oxidation.[1] Store under nitrogen or argon.[1] If the solid turns from white/yellow to brown, recrystallize (Ethanol/Water) to remove carboxylic acid impurities.
- PPE: Standard lab coat, nitrile gloves, and safety glasses. Use a fume hood during synthesis, particularly when handling  $\text{POCl}_3$  (releases HCl gas upon hydrolysis).

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